molecular formula C6H3BrINO2 B3277324 6-Bromo-5-iodonicotinic acid CAS No. 65799-80-6

6-Bromo-5-iodonicotinic acid

Cat. No.: B3277324
CAS No.: 65799-80-6
M. Wt: 327.90
InChI Key: OOQHQESGBJLMNW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a nitrogen-containing heterocycle structurally related to benzene, is a ubiquitous scaffold in chemical science. bicbiotech.com Its presence is fundamental in a vast array of natural products, including vitamins like niacin (nicotinic acid) and alkaloids. In the realm of pharmaceuticals, the pyridine nucleus is a privileged structure, found in more than 7000 existing drug molecules. acs.org Its polarity and ability to be ionized enhance the solubility and bioavailability of drug candidates. Current time information in Bangalore, IN. The adaptability of the pyridine ring allows for extensive structural modifications, making it a crucial starting material and reactant for medicinal chemists seeking to develop novel therapeutic agents. Current time information in Bangalore, IN.aksci.com This has led to the development of a diverse range of drugs for various diseases. echemi.com

Strategic Importance of Halogenation in Pyridine Ring Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring is a critical strategy in synthetic chemistry. Halogenation transforms the electron-deficient pyridine ring into a versatile intermediate for a multitude of subsequent chemical transformations. sigmaaldrich.com Specifically, carbon-halogen bonds serve as key handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. cymitquimica.com This enables the diversification of drug candidates for structure-activity relationship (SAR) studies, a crucial process in drug discovery. sigmaaldrich.com

The regioselective halogenation—placing a halogen at a specific position—can be challenging due to the electronic nature of the pyridine ring, often requiring harsh conditions. sigmaaldrich.com However, the development of advanced synthetic methods has provided access to a wide array of specifically halogenated pyridines, which are indispensable building blocks for creating targeted pharmaceuticals and agrochemicals. sigmaaldrich.com

Overview of 6-Bromo-5-iodonicotinic Acid as a Polyhalogenated Nicotinic Acid Derivative

This compound is a polyhalogenated derivative of nicotinic acid, featuring both a bromine and an iodine atom on the pyridine ring. This dual halogenation makes it a particularly interesting building block in organic synthesis. The two different halogen atoms exhibit distinct reactivities, allowing for selective, stepwise functionalization. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This differential reactivity provides a strategic advantage, enabling chemists to introduce different molecular fragments at specific positions on the pyridine ring in a controlled manner. The presence of the bulky iodine atom also introduces significant steric hindrance, which can influence reaction rates and the conformational properties of resulting molecules.

Chemical and Physical Properties

While some physical properties such as a specific melting point are not widely documented in publicly available literature, the fundamental chemical characteristics of this compound are well-defined. aksci.com These properties are crucial for its handling, storage, and application in synthetic protocols. The compound is noted to be stable under recommended storage conditions but is incompatible with strong oxidizing agents. aksci.com

PropertyValueReference
IUPAC Name6-bromo-5-iodopyridine-3-carboxylic acid nih.gov
SynonymsThis compound aksci.com
CAS Number65799-80-6 aksci.comnih.gov
Molecular FormulaC₆H₃BrINO₂ aksci.comechemi.com
Molecular Weight327.90 g/mol aksci.comechemi.com
Physical FormSolid nih.gov
Melting PointNot available aksci.com

Synthesis of this compound

A specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for preparing its isomers and other polyhalogenated nicotinic acids. A common strategy involves the halogenation of a pre-existing nicotinic acid derivative or the oxidation of a halogenated picoline.

One potential pathway starts with a suitably substituted picoline (3-methylpyridine). For example, the synthesis of the isomeric 2-bromo-5-iodonicotinic acid involves the treatment of 2,5-dibromo-3-picoline with a Grignard reagent and elemental iodine to replace one of the bromine atoms with iodine. bldpharm.com This is followed by the oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). bldpharm.com

Another relevant synthetic strategy is the Finkelstein reaction, which involves halide exchange. The synthesis of 5-bromo-6-iodonicotinic acid has been achieved by treating 5-bromo-6-chloronicotinic acid with sodium iodide, where the more reactive iodide displaces the chloride. acs.org This suggests that this compound could potentially be synthesized from a precursor like 6-bromo-5-chloronicotinic acid or 5,6-dibromonicotinic acid through a selective halogen exchange reaction.

Applications in Organic Synthesis

The primary application of this compound is as a specialized building block for the synthesis of more complex, highly substituted pyridine derivatives. Its utility stems from the differential reactivity of its two halogen substituents.

The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective Suzuki-Miyaura cross-coupling reactions at the 5-position, leaving the bromine atom at the 6-position intact for subsequent transformations. This stepwise functionalization is a powerful tool for the convergent synthesis of complex target molecules. While the bulky iodine at the 5-position can decrease reaction rates compared to smaller halogens, it provides a reliable site for initial coupling.

This compound and its derivatives are valuable in medicinal chemistry. The introduction of an iodine atom makes it a candidate for the development of radiopharmaceuticals, where a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) could be incorporated for diagnostic imaging or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHQESGBJLMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Iodonicotinic Acid and Its Precursors

Direct Halogenation Strategies for Nicotinic Acid Derivatives

Directly introducing halogen substituents onto the nicotinic acid ring is a primary approach for synthesizing precursors to 6-bromo-5-iodonicotinic acid. However, the pyridine (B92270) ring's inherent electron-deficient nature makes it less susceptible to standard electrophilic aromatic substitution compared to benzene. The position of the carboxylic acid group and the nitrogen atom significantly influences the regioselectivity of these reactions, necessitating carefully designed strategies to achieve the desired substitution pattern.

Regioselective Bromination of Nicotinic Acid Analogues

Achieving regioselective bromination of the nicotinic acid framework is a complex task. The pyridine nucleus is generally deactivated towards electrophilic substitution, making direct bromination challenging. To overcome this, chemists often employ strategies that modify the electronic properties of the ring or use specific catalysts to direct the substitution.

One common approach involves the use of activating derivatives, such as pyridine N-oxides, which can alter the electron distribution and facilitate substitution at different positions. Another strategy is the introduction of directing groups that can guide the bromine to the desired location, although this adds complexity through additional protection and deprotection steps. The choice of brominating agent and reaction conditions is critical for controlling the position of halogenation.

Reagent/CatalystConditionsPurpose
Sulfuric Acid (H₂SO₄), Hydrobromic Acid (HBr)-10°C to 25°CEnhances electrophilic substitution.
N-Bromosuccinimide (NBS), Silica GelRoom TemperatureFacilitates regiospecific bromination of activated systems. mdpi.com
Lewis Acids (e.g., FeBr₃, AlCl₃)VariesIncrease the electrophilicity of the brominating agent.

The key challenge lies in controlling the regioselectivity, as different conditions can lead to various bromo-isomers. For instance, achieving substitution at the C6 position of a nicotinic acid scaffold is particularly complex and often requires multi-step synthetic sequences rather than direct bromination of the parent acid.

Regioselective Iodination of Nicotinic Acid Analogues

Similar to bromination, the regioselective iodination of nicotinic acid analogues requires specific methods to overcome the deactivated nature of the pyridine ring. A variety of iodinating reagents and systems have been developed for aromatic and heteroaromatic compounds, which can be adapted for nicotinic acid derivatives. researchgate.netrsc.org

A common method involves the use of elemental iodine in the presence of an oxidizing agent or a catalyst to generate a more potent electrophilic iodine species. nih.gov N-halosuccinimides, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), are effective for the iodination of various aromatic compounds and can offer good regioselectivity. nih.gov

Reagent SystemConditionsApplication
N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (PTSA)VariesEffective for iodination of phenols and other activated rings. nih.gov
N-Chlorosuccinimide (NCS) / Sodium Iodide (NaI)Acetic Acid (AcOH)Efficient and regioselective iodination of electron-rich aromatic compounds. researchgate.net
Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄)VariesProvides regioselective iodination of chlorinated aromatic compounds. nih.gov

The choice of solvent and additives is crucial. For instance, using N-chlorosuccinimide and sodium iodide in acetic acid has been shown to be an efficient method for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds. researchgate.net Radical-based direct C-H iodination protocols have also been developed that show selectivity for the C3 and C5 positions in pyridines. rsc.org

Sequential Halogenation Protocols

The synthesis of this compound often involves a sequential halogenation process where bromine and iodine are introduced in separate, ordered steps. This approach allows for precise control over the final substitution pattern. A common strategy would involve first synthesizing a regioselectively brominated nicotinic acid derivative, such as 6-bromonicotinic acid, and then performing a subsequent iodination reaction.

Halogen Exchange Reactions (Finkelstein Reaction)

The Finkelstein reaction is a cornerstone of halogen exchange chemistry, traditionally involving the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone. byjus.comwikipedia.org While the classic reaction is an SN2 process not applicable to aryl halides, analogous transformations, often termed "aromatic Finkelstein reactions," have been developed for heteroaromatic systems like the pyridine ring. wikipedia.org

Iodide Displacement of 6-Chloro-5-bromonicotinic Acid Derivatives

An alternative route to this compound could involve a halogen exchange on a precursor like 6-chloro-5-bromonicotinic acid. In this scenario, the chlorine atom at the C6 position would be selectively replaced by iodine. Aromatic chlorides are generally unreactive towards nucleophilic substitution. wikipedia.org Therefore, this transformation requires catalysis. wikipedia.orgfrontiersin.org

Catalytic systems that facilitate this type of aromatic Finkelstein reaction include:

Copper(I) iodide (CuI) , often in combination with diamine ligands. wikipedia.org

Nickel bromide and tri-n-butylphosphine . wikipedia.org

Microwave-assisted trans-halogenation reactions have also proven effective for converting chloro- and bromo-substituted pyridines and other heterocycles into their corresponding iodinated analogues. acs.org These methods enhance the reaction rate and can lead to high yields of the desired product. The success of the reaction is driven by displacing the equilibrium, often by the precipitation of the resulting salt (e.g., NaCl) from the reaction mixture. wikipedia.org

Mechanistic Considerations in Halogen Exchange on Pyridine Rings

The mechanism of halogen exchange on a pyridine ring is distinct from the classic SN2 pathway seen in alkyl halides. Since SN2 reactions are not feasible on sp²-hybridized carbons of an aromatic ring, alternative metal-mediated pathways are operative. nih.gov

Several potential mechanisms can be considered for these transformations: frontiersin.orgnih.gov

Oxidative Addition-Reductive Elimination: This is a common pathway for transition metal-catalyzed reactions. The metal catalyst (e.g., copper or nickel complex) first undergoes oxidative addition into the carbon-chlorine bond of the pyridine ring. This is followed by a halogen exchange on the metal center and subsequent reductive elimination to release the iodinated pyridine product and regenerate the catalyst. frontiersin.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with highly electron-deficient pyridine rings or specific activating groups, a direct SNAr pathway may be possible. This involves the attack of the iodide nucleophile on the ring, forming a negatively charged Meisenheimer-type intermediate, followed by the departure of the chloride leaving group. researchgate.net

Single Electron Transfer (SET): This pathway involves the metal catalyst reducing the aryl halide, which leads to the cleavage of the carbon-halogen bond to form an aryl radical. This radical can then react with an iodide source to form the final product. nih.gov

Multicomponent Reaction Approaches for Functionalized Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.orgresearchgate.net These reactions are advantageous for building molecular diversity and are amenable to techniques like microwave heating or flow chemistry to improve conversion times and yields. acsgcipr.org

Several classic MCRs are employed for the synthesis of the core pyridine structure:

Hantzsch Dihydropyridine (B1217469) Synthesis : This is the earliest and most well-known MCR for preparing dihydropyridine skeletons. nih.govwikipedia.org It involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine, which then requires an oxidation step to yield the final aromatic pyridine. acsgcipr.orgwikipedia.org Research has focused on making this process more environmentally friendly by using aqueous micelles, ultrasonic irradiation, and alternative catalysts to enable the reaction at room temperature with high yields. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This method produces the aromatic pyridine directly by reacting a stabilized enamine with an ethynyl (B1212043) carbonyl compound, followed by cyclodehydration. acsgcipr.orgbeilstein-journals.org Unlike the Hantzsch synthesis, it does not require a separate oxidation step. acsgcipr.org This process has been adapted for continuous flow microwave reactors, improving reaction kinetics and processing rates compared to traditional heating methods. beilstein-journals.org

Guareschi-Thorpe Reaction : This approach also yields the aromatic pyridine directly through the substitution and elimination of small molecules like water. acsgcipr.org

These MCRs are powerful tools for creating a wide array of functionalized pyridines by varying the simple, reactive starting materials. acsgcipr.orgtandfonline.com For instance, a copper(I)-catalyzed three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds has been developed to produce polysubstituted pyridines in good to high yields. tandfonline.com

Oxidation-Based Synthetic Routes to Carboxylic Acid Functionality

The carboxylic acid group of nicotinic acids is commonly introduced by the oxidation of a precursor, typically a methyl group attached to the pyridine ring. The synthesis of 6-bromonicotinic acid, a key precursor, often starts with the oxidation of 2-bromo-5-methylpyridine (B20793). guidechem.com

Several oxidation strategies are documented:

Permanganate (B83412) Oxidation : An aqueous solution of 2-bromo-5-methylpyridine can be refluxed with potassium permanganate (KMnO₄) to yield 6-bromonicotinic acid. guidechem.com This strong oxidizing agent effectively converts the methyl group to a carboxylic acid.

Nitric Acid Oxidation : Industrially, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid (HNO₃). mdpi.com A similar process involves treating 3-methylpyridine (B133936) with sulfuric acid to protect the pyridine ring, followed by oxidation with nitric acid to form the nicotinic acid sulfate (B86663) salt. google.com

Catalytic Oxidation : More environmentally benign methods utilize catalysts and milder oxidants. The selective oxidation of 3-methylpyridine with hydrogen peroxide (H₂O₂) in the liquid phase is a focus of green chemistry research. oaepublish.com Catalysts like Cu-based zeolites have shown high efficiency and selectivity for this conversion under mild conditions. oaepublish.com Another approach involves the gas-phase oxidative ammonolysis of 3-methylpyridine to 3-cyanopyridine (B1664610), which is then hydrolyzed to nicotinic acid. mdpi.com This industrial process often uses V₂O₅ or other metal oxide catalysts at high temperatures. mdpi.com

The choice of oxidant and reaction conditions is critical. For example, the oxidation of 3-methylpyridine with dioxygen can be achieved in the presence of cobalt and manganese acetate catalysts under pressure. researchgate.net

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction parameters is essential for maximizing yield, selectivity, and efficiency in the synthesis of halogenated nicotinic acids. Key factors include the choice of solvent, catalyst, temperature, and pressure.

The solvent plays a crucial role in the outcome of pyridine synthesis and halogenation. In nucleophilic aromatic substitution reactions on halopyridines, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoramide (B148902) (HMPA) have been shown to significantly improve yields compared to less polar options. sci-hub.se For instance, the reaction of 2-iodopyridine (B156620) with sodium phenoxide gave a 36% yield in N-methylpyrrolidone (NMP), which increased to 77% in DMSO and 84% in HMPA. sci-hub.se

In the context of multicomponent reactions, the solvent choice can influence reaction rates and product purity. An organobase-catalyzed four-component synthesis of dihydropyridines was successfully performed at room temperature, highlighting how a specific catalytic system can enable reactions under mild solvent conditions. researchgate.net For the halogenation of imidazo[1,2-a]pyridines, a screen of various solvents revealed that dimethylformamide (DMF) was the optimal choice compared to toluene, 1,4-dioxane, acetonitrile (B52724) (CH₃CN), and others. rsc.org

The influence of different solvents on reaction yield is summarized in the table below.

Table 1: Effect of Solvents on Reaction Yields
Reaction TypeReactantSolventYield (%)Reference
Nucleophilic Substitution2-Iodopyridine + PhONaNMP36 sci-hub.se
Nucleophilic Substitution2-Iodopyridine + PhONaDMSO77 sci-hub.se
Nucleophilic Substitution2-Iodopyridine + PhONaHMPA84 sci-hub.se
HalogenationImidazo[1,2-a]pyridineTolueneLower Yield rsc.org
HalogenationImidazo[1,2-a]pyridineDMFBest Choice rsc.org

The development of effective catalysts and reagents is central to modern synthetic chemistry. For pyridine synthesis, copper-catalyzed MCRs have proven efficient for creating polysubstituted products. tandfonline.com In oxidation reactions, catalyst systems based on cobalt (Co), manganese (Mn), and vanadium (V) are common. mdpi.comresearchgate.net For example, the oxidation of 3-methylpyridine using dioxygen is effectively catalyzed by a combination of cobalt acetate and manganese acetate with bromide promoters. mdpi.comresearchgate.net

For halogenation, the choice of reagent is critical for regioselectivity. Direct electrophilic halogenation of the pyridine ring is often difficult due to its electron-deficient nature. nih.gov Therefore, reagents like sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) have been developed as effective halogen sources for the regioselective C-H halogenation of related heterocyclic systems like imidazo[1,2-a]pyridines in a transition-metal-free approach. rsc.org N-halosuccinimides (NCS, NBS, NIS) are versatile electrophilic halogen sources used in various halogenation reactions. organic-chemistry.org

Temperature and pressure are critical physical parameters for controlling reaction outcomes. In the oxidation of 3-methylpyridine to nicotinic acid, conditions can range from 170-180°C and 1.5 MPa when using dioxygen and metal catalysts, to over 250°C at atmospheric pressure in other systems. mdpi.comresearchgate.net A study on the synthesis of nicotinic acid from nicotine (B1678760) found that the optimal temperature for oxidation with hydrogen peroxide was 70°C, with lower temperatures resulting in decreased yields. jetir.org

For the halogenation of imidazo[1,2-a]pyridines, screening of the reaction temperature showed that performing the reaction at 40°C or 80°C gave lower yields than the optimized temperature, demonstrating the importance of precise temperature control. rsc.org In some cases, high pressure is necessary to achieve desired conversions, such as the catalytic oxidation of 3-methylpyridine in supercritical water, which was carried out at 22 MPa. mdpi.com Conversely, many modern MCRs are being optimized to run at ambient temperature and pressure, which aligns with the principles of energy efficiency. researchgate.netwikipedia.org

Green Chemistry Principles in the Synthesis of Halogenated Nicotinic Acids

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduacs.orgacs.org These principles are increasingly being applied to the synthesis of nicotinic acids.

Prevention : It is better to prevent waste than to clean it up afterward. yale.eduacs.org MCRs embody this principle by combining several steps into one pot, reducing the need for purification of intermediates and minimizing solvent waste. researchgate.netacs.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org MCRs like the Hantzsch synthesis are generally more atom-economical than linear syntheses. wikipedia.org

Less Hazardous Chemical Syntheses : This principle encourages the use of substances with little or no toxicity. yale.edu The development of catalytic oxidation methods using H₂O₂ as a clean oxidant instead of heavy metals or harsh acids is a key example. oaepublish.com Similarly, transition-metal-free halogenation avoids potentially toxic metal catalysts. rsc.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into performing reactions in water or under solvent-free conditions, sometimes facilitated by microwave irradiation, reflects this goal. wikipedia.orgacs.org

Design for Energy Efficiency : Energy requirements should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. yale.edu The development of MCRs that proceed at room temperature and the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, are significant advancements. researchgate.netacs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. yale.eduacs.org The shift from using stoichiometric oxidants like KMnO₄ to catalytic systems (e.g., Cu/zeolite, Co/Mn acetates) for nicotinic acid synthesis is a prime example of this principle in action. oaepublish.comresearchgate.net Biocatalysis, using enzymes or whole cells to produce nicotinic acid, represents a frontier in green synthesis, offering high selectivity under mild conditions. frontiersin.orgnih.gov

By embracing these principles, chemists are developing more sustainable and efficient routes to halogenated nicotinic acids and other valuable chemical compounds.

Chemical Reactivity and Transformation of 6 Bromo 5 Iodonicotinic Acid

Metal-Catalyzed Cross-Coupling Reactions

6-Bromo-5-iodonicotinic acid is a versatile building block in organic synthesis, primarily due to the differential reactivity of its bromine and iodine substituents in metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Suzuki-Miyaura Coupling Strategies at Bromine and Iodine Sites

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, widely used for forming carbon-carbon bonds. tcichemicals.comlibretexts.orgfishersci.dk In the case of this compound, the distinct reactivities of the iodo and bromo groups can be exploited to achieve selective functionalization.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed oxidative addition, which is a key step in the Suzuki-Miyaura catalytic cycle. tcichemicals.com This difference in reactivity allows for selective coupling at the iodine position while leaving the bromine intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at one site over the other. This "orthogonal" reactivity is a powerful tool for the stepwise introduction of different aryl or vinyl groups onto the nicotinic acid scaffold.

The Suzuki-Miyaura coupling of this compound can be performed with a wide range of boronic acids and boronic esters. This includes arylboronic acids with both electron-donating and electron-withdrawing substituents, as well as heteroarylboronic acids. The reaction tolerates various functional groups, making it a highly versatile method for creating diverse molecular architectures. tcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling Partners for this compound

Boronic Acid/Ester Partner Coupling Site Typical Catalyst System
Phenylboronic acid Iodine Pd(PPh3)4 / Na2CO3
4-Methoxyphenylboronic acid Iodine Pd(dppf)Cl2 / K2CO3
3-Thienylboronic acid Iodine Pd2(dba)3 / XPhos / K3PO4
Vinylboronic acid pinacol (B44631) ester Iodine Pd(OAc)2 / SPhos / Cs2CO3

Sonogashira Coupling Protocols

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the carbon-iodine bond in this compound allows for selective alkynylation at the 5-position. libretexts.org

This reaction is typically carried out using a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst, like CuI, and an amine base, such as triethylamine or diisopropylamine. organic-chemistry.org The reaction can be performed under relatively mild conditions and tolerates a variety of functional groups on the alkyne partner.

Table 2: Representative Sonogashira Coupling Reactions of this compound

Alkyne Partner Catalyst System Base Solvent Product
Phenylacetylene Pd(PPh3)4 / CuI Et3N THF 6-Bromo-5-(phenylethynyl)nicotinic acid
Trimethylsilylacetylene PdCl2(PPh3)2 / CuI i-Pr2NH DMF 6-Bromo-5-((trimethylsilyl)ethynyl)nicotinic acid

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgyoutube.comwikipedia.org This reaction provides a means to introduce vinyl groups onto the nicotinic acid ring. Again, the preferential reactivity of the C-I bond can be utilized for selective vinylation at the 5-position of this compound.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can influence the regioselectivity and stereoselectivity of the reaction.

Table 3: Heck Coupling of this compound with Alkenes

Alkene Partner Catalyst System Base Solvent Product
Styrene Pd(OAc)2 / P(o-tol)3 Et3N Acetonitrile (B52724) 6-Bromo-5-styrylnicotinic acid
Methyl acrylate PdCl2 / PPh3 NaOAc DMF Methyl 3-(6-bromo-5-carboxypyridin-3-yl)acrylate

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is a powerful tool for the synthesis of arylamines. In the context of this compound, this reaction can be used to introduce a variety of amino groups at either the 5- or 6-position, depending on the reaction conditions.

Selective amination at the iodine position can be achieved under milder conditions, while harsher conditions are generally required to react the bromine position. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Table 4: Buchwald-Hartwig Amination of this compound

Amine Partner Coupling Site Catalyst System Base
Aniline Iodine Pd2(dba)3 / BINAP NaOtBu
Morpholine Iodine Pd(OAc)2 / RuPhos K3PO4

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule, with the carbon-iodine bond being significantly more reactive towards oxidative addition to a Pd(0) complex than the carbon-bromine bond. This selectivity allows for sequential, site-selective functionalization.

Common palladium-catalyzed reactions involving this compound and its derivatives include:

Suzuki Coupling: This reaction involves the coupling of the halo-pyridine with a boronic acid or ester. The higher reactivity of the C-I bond allows for selective substitution at the 5-position. For instance, the reaction of a this compound derivative with an aryl boronic acid in the presence of a palladium catalyst and a base will typically yield the 5-aryl-6-bromonicotinic acid derivative.

Heck Coupling: In the Heck reaction, the halo-pyridine is coupled with an alkene. Again, the reaction preferentially occurs at the C-I bond, leading to the formation of a 5-alkenyl-6-bromonicotinic acid derivative.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the halo-pyridine and a terminal alkyne. The selective reaction at the 5-position is highly efficient, yielding 5-alkynyl-6-bromonicotinic acid derivatives, which are useful intermediates in the synthesis of more complex molecules.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. While less commonly reported for this compound itself, its derivatives can undergo amination, again with a preference for the more reactive C-I bond.

The general order of reactivity for the halogens in these palladium-catalyzed reactions is I > Br >> Cl, which underpins the selective functionalization of this compound.

Reaction Reactant Catalyst Product
Suzuki CouplingArylboronic acidPd(PPh3)45-Aryl-6-bromonicotinic acid derivative
Heck CouplingAlkenePd(OAc)25-Alkenyl-6-bromonicotinic acid derivative
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2/CuI5-Alkynyl-6-bromonicotinic acid derivative

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen atoms and the carboxylic acid group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In SNAr reactions of this compound, the position of nucleophilic attack is influenced by the nature of the halogen and the reaction conditions. Generally, the iodine atom at the 5-position is a better leaving group than the bromine atom at the 6-position. This is due to the weaker C-I bond compared to the C-Br bond. Consequently, nucleophilic attack often occurs selectively at the 5-position, resulting in the displacement of the iodide ion. This selective displacement allows for the introduction of a variety of nucleophiles at this position while retaining the bromine atom for subsequent transformations.

This compound and its derivatives react with a range of nucleophiles, leading to the formation of diverse substituted nicotinic acids.

Amines: Primary and secondary amines can displace the iodine atom to form 5-amino-6-bromonicotinic acid derivatives. For example, reaction with anilines can introduce an arylamino group at the 5-position.

Alkoxides and Phenoxides: Alkoxides (RO-) and phenoxides (ArO-) can react to form 5-alkoxy- or 5-aryloxy-6-bromonicotinic acid derivatives, respectively.

Thiols: Thiolates (RS-) can also act as nucleophiles, leading to the formation of 5-(alkylthio)- or 5-(arylthio)-6-bromonicotinic acid derivatives.

The reactivity with these nucleophiles is often dependent on the reaction conditions, such as temperature, solvent, and the presence of a base.

Nucleophile Product Type
Primary/Secondary Amine (R2NH)5-(Dialkyl/Alkylamino)-6-bromonicotinic acid derivative
Alkoxide (RO-)5-Alkoxy-6-bromonicotinic acid derivative
Thiolate (RS-)5-(Alkylthio)-6-bromonicotinic acid derivative

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 3-position of the pyridine ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.

The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard condensation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester. This transformation is often performed to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule.

Amidation: The formation of amides is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride then readily reacts with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents (e.g., HATU, HOBt) is also a common and efficient method.

These transformations are crucial as the resulting esters and amides are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.

Reaction Reagents Product
EsterificationAlcohol, Acid catalyst6-Bromo-5-iodonicotinate ester
AmidationAmine, Coupling agent6-Bromo-5-iodonicotinamide

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for nicotinic acids due to the stability of the pyridine ring. However, under certain conditions, decarboxylation can be induced. For nicotinic acid derivatives, this reaction is often facilitated by the presence of electron-withdrawing groups that can stabilize the resulting carbanion intermediate.

While direct decarboxylation of this compound is not a commonly reported high-yielding reaction, it can potentially occur under harsh thermal conditions or through specific catalytic methods. More often, decarboxylation is observed as a side reaction in other transformations conducted at high temperatures. The specific conditions required for efficient and selective decarboxylation of this compound would likely involve specialized catalysts or reaction pathways designed to overcome the high activation energy associated with breaking the C-C bond of the carboxylic acid.

Absence of Documented Halogen Dance Reactions for this compound

Despite a thorough review of available scientific literature, no specific studies detailing halogen dance reactions or halogen migration phenomena for the compound this compound have been identified.

The "halogen dance" is a well-documented isomerization reaction in which a halogen substituent on an aromatic or heteroaromatic ring migrates to a different position. wikipedia.orgclockss.org This base-catalyzed rearrangement, also known as halogen scrambling or migration, is driven by the formation of a more stable carbanionic intermediate. wikipedia.org The reaction is a powerful tool in synthetic chemistry for accessing isomers that are otherwise difficult to obtain. clockss.orgwhiterose.ac.uk

Halogen dance reactions have been observed for a variety of heterocyclic compounds, including pyridines, thiophenes, and furans. whiterose.ac.ukresearchgate.netresearchgate.net The typical mechanism involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. This is followed by an intermolecular halogen-metal exchange, leading to the migration of the halogen. wikipedia.orgwhiterose.ac.uk Factors such as the choice of base, temperature, solvent, and the nature of other substituents on the ring can significantly influence the outcome of the reaction. wikipedia.org

While the general principles of halogen dance reactions are well-established for many halogenated pyridines, specific experimental data or theoretical studies on this compound are not present in the surveyed literature. Research in this area has focused on other substituted pyridines, often exploring the migration of bromine or iodine atoms to achieve specific substitution patterns. clockss.orgresearchgate.net However, the unique substitution pattern of this compound, with both a bromine and an iodine atom adjacent to a carboxylic acid group, presents a complex scenario for which no dedicated studies on halogen dance phenomena have been reported.

Therefore, a detailed discussion, including research findings and data tables on halogen dance reactions and halogen migration specifically for this compound, cannot be provided at this time due to the absence of relevant scientific reports.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 5 Iodonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 6-Bromo-5-iodonicotinic acid, various NMR experiments are employed to assign the chemical structure and differentiate it from potential regioisomers.

One-dimensional ¹H and ¹³C NMR spectroscopy provides foundational information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic effects of neighboring atoms and functional groups. In this compound, the pyridine (B92270) ring contains two protons, and their chemical shifts are diagnostic of the substitution pattern.

The electron-withdrawing effects of the bromine, iodine, and carboxylic acid groups deshield the protons and carbons of the pyridine ring, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted pyridine. The precise positions of the two remaining protons on the aromatic ring are key to confirming the 6-bromo-5-iodo substitution pattern. For this compound, protons are expected at the C2 and C4 positions. The proton at C2 is ortho to the nitrogen and meta to the iodine, while the proton at C4 is meta to the nitrogen and ortho to both the iodine and the carboxylic acid group. These distinct electronic environments lead to different chemical shifts.

Regioisomers, which have the same molecular formula but different arrangements of substituents on the pyridine ring, can be readily distinguished by their unique ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and their coupling patterns create a unique fingerprint for each isomer. For instance, an isomer like 2-Bromo-5-iodonicotinic acid would exhibit a different set of proton chemical shifts and coupling constants due to the altered proximity of the protons to the various substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
H-2 8.9 - 9.2 - Downfield shift due to proximity to electronegative ring nitrogen.
H-4 8.4 - 8.7 - Downfield shift influenced by adjacent carboxylic acid and iodine.
C-2 150 - 155 150 - 155 Influenced by adjacent nitrogen.
C-3 140 - 145 140 - 145 Attached to electron-withdrawing COOH group.
C-4 145 - 150 145 - 150 Deshielded by adjacent iodine and COOH group.
C-5 95 - 105 95 - 105 Shielded by heavy atom effect of iodine, but attached directly.
C-6 145 - 150 145 - 150 Deshielded by adjacent nitrogen and bromine.

Note: These are estimated values based on typical shifts for substituted pyridines and may vary depending on the solvent and other experimental conditions.

While 1D NMR provides information on the chemical environment, two-dimensional (2D) NMR experiments reveal the connectivity between atoms, which is crucial for the definitive structural elucidation of multi-substituted compounds like this compound. oxinst.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In a COSY spectrum of this compound, a cross-peak would be expected between the signals of the H-2 and H-4 protons, indicating their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net The HSQC spectrum would show cross-peaks connecting the H-2 signal to the C-2 signal and the H-4 signal to the C-4 signal, confirming their direct bonding.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comscience.govlibretexts.org HMBC is particularly powerful for piecing together the molecular skeleton. For this compound, key HMBC correlations would be observed from H-2 to C-3, C-4, and C-6, and from H-4 to C-2, C-3, C-5, and the carboxylic carbon. These correlations unambiguously establish the substitution pattern of the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Correlation Structural Information Confirmed
COSY H-2 ↔ H-4 ³JHH (meta-coupling) Spatial proximity and connectivity of the two ring protons.
HSQC H-2 ↔ C-2 ¹JCH Direct attachment of H-2 to C-2.
HSQC H-4 ↔ C-4 ¹JCH Direct attachment of H-4 to C-4.
HMBC H-2 ↔ C-4, C-6 ²JCH, ³JCH Position of H-2 relative to C-4 and C-6.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is highly sensitive to its electronic environment, including substituent effects and protonation state. researchgate.netresearchgate.netacs.org For pyridine derivatives, ¹⁵N chemical shifts typically appear in a broad range. The presence of electron-withdrawing groups, such as the halogens and the carboxylic acid in this compound, generally causes a downfield shift of the ¹⁵N resonance compared to unsubstituted pyridine. This technique can serve as an additional, powerful tool for confirming the electronic structure of the heterocyclic ring. japsonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₃BrINO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Calculated Exact Mass for this compound

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 6 72.000000
Hydrogen ¹H 1.007825 3 3.023475
Bromine ⁷⁹Br 78.918337 1 78.918337
Iodine ¹²⁷I 126.904473 1 126.904473
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 2 31.989830

| Total | | | | 326.839189 |

The experimentally determined monoisotopic mass from an HRMS analysis should closely match this calculated value, providing strong evidence for the proposed elemental formula.

The presence of certain elements with characteristic isotopic distributions, such as bromine and chlorine, produces distinctive patterns in the mass spectrum. chromatographyonline.comwhitman.edu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and ~49.5%, respectively). libretexts.orglibretexts.org Iodine, on the other hand, is monoisotopic (¹²⁷I). whitman.edu

Consequently, any ion containing one bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 m/z units. docbrown.info This is known as the M and M+2 pattern. For this compound, the molecular ion region will exhibit a characteristic pattern reflecting the presence of one bromine atom.

Table 4: Expected Isotopic Pattern for the Molecular Ion of this compound

Ion Composition Calculated m/z Expected Relative Intensity
[M]⁺ C₆H₃⁷⁹Br¹²⁷INO₂ 326.84 ~100%
[M+1]⁺ ¹³CC₅H₃⁷⁹Br¹²⁷INO₂ 327.84 ~6.5%

This unique isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for this compound would likely involve the initial loss of small, stable molecules or radicals. miamioh.eduyoutube.com

Decarboxylation: Loss of the carboxylic acid group as COOH (radical, loss of 45 Da) or CO₂ (after rearrangement, loss of 44 Da) is a common fragmentation for aromatic carboxylic acids. libretexts.org

Halogen Loss: Cleavage of the C-Br or C-I bond can lead to the loss of a bromine radical (loss of 79/81 Da) or an iodine radical (loss of 127 Da).

Analysis of the m/z values of these fragment ions, including their own isotopic patterns, helps to piece together the structure of the original molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Covalent bonds within a molecule are not rigid; they vibrate in various ways, including stretching and bending, at specific frequencies. utdallas.edumedify.co When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. utdallas.edumasterorganicchemistry.com Raman spectroscopy provides complementary information by analyzing the light scattered from a sample.

For this compound, the vibrational spectra are expected to be complex, exhibiting characteristic bands corresponding to its distinct functional groups: the pyridine ring, the carboxylic acid group, and the carbon-halogen bonds. The analysis of these spectra allows for the identification and structural characterization of the molecule.

The key vibrational modes for this compound would include:

O-H Stretching: The carboxylic acid group features a prominent, broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to the stretching of the hydroxyl (O-H) bond, which is often involved in hydrogen bonding.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. masterorganicchemistry.com Its exact position can be influenced by dimerization through hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹. vscht.cz

C=C and C=N Ring Stretching: The pyridine ring will display a series of characteristic bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond stretch and O-H in-plane bend of the carboxylic acid group are expected in the 1200-1450 cm⁻¹ region.

Carbon-Halogen Stretching: The stretching vibrations for the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are found in the fingerprint region of the spectrum, at lower wavenumbers, typically below 700 cm⁻¹.

A theoretical investigation using methods like Density Functional Theory (DFT) can complement experimental data by calculating the vibrational frequencies and helping to assign the observed spectral bands to specific atomic motions. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1680 - 1720Strong, Sharp
Pyridine RingAromatic C-H Stretch3000 - 3100Medium to Weak
Pyridine RingC=C and C=N Stretch1400 - 1600Medium to Strong
Carboxylic AcidC-O Stretch / O-H Bend1200 - 1450Medium
Carbon-HalogenC-Br Stretch500 - 680Medium to Strong
Carbon-HalogenC-I Stretch~500Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain detailed information about its molecular structure, conformation, and how the molecules pack together in the crystal lattice. nih.govnih.gov

The crystal structure reveals the exact spatial orientation of the atoms, defining the molecule's conformation. Key structural parameters obtained include bond lengths, bond angles, and torsion (dihedral) angles. For this compound, a critical parameter is the torsion angle between the plane of the pyridine ring and the plane of the carboxylic acid group. This angle determines the degree of planarity of the molecule, which can be influenced by steric hindrance from the adjacent iodine atom and by intermolecular interactions within the crystal. The planarity, in turn, affects the electronic conjugation between the ring and the carboxyl group.

A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com

Given the presence of both bromine and iodine atoms, this compound is an excellent candidate for forming significant halogen bonds. mdpi.comnih.gov The iodine atom, being more polarizable, is expected to be the stronger halogen bond donor. Potential halogen bond acceptors within the structure include the nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxylic acid group from neighboring molecules.

Interaction Type Donor Acceptor Typical Geometry Significance
Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)O···O distance ~2.6-2.8 ÅPrimary interaction, forms dimers
Halogen BondC-I / C-BrPyridine (N) / Carbonyl (O)C-X···A angle ~180°Directional control of crystal packing
π-π StackingPyridine RingPyridine RingFace-to-face or offsetStabilizes layered structures

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. msu.edu This technique is particularly useful for studying molecules containing π-electron systems and chromophores. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic pyridine ring system. The key transitions are typically π → π* and n → π*.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are generally characterized by high molar absorptivity (ε) and appear as strong absorption bands.

n → π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital. They are typically of lower energy and have a much lower molar absorptivity compared to π → π* transitions.

Theoretical and Computational Chemistry Studies of 6 Bromo 5 Iodonicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method for the computational study of organic molecules, offering a balance between accuracy and computational cost. DFT calculations can elucidate the geometric and electronic properties of 6-bromo-5-iodonicotinic acid, providing a foundational understanding of its molecular characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this would typically be performed using a basis set such as 6-31G(d,p), which provides a good description of electron distribution, particularly for molecules containing halogens. The optimization process yields key geometric parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Å or °)
C-Br Bond LengthValue not available
C-I Bond LengthValue not available
C=O Bond LengthValue not available
O-H Bond LengthValue not available
C-N-C Bond AngleValue not available
C-C-Br Bond AngleValue not available
C-C-I Bond AngleValue not available
O-C=O Bond AngleValue not available
Note: This table is illustrative as specific computational data from published research for this exact molecule is not available. The values would be generated from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electronegative halogen atoms and the electron-withdrawing carboxylic acid group would significantly influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMOValue not available
LUMOValue not available
HOMO-LUMO GapValue not available
Note: This table is illustrative as specific computational data from published research for this exact molecule is not available. The values would be generated from DFT calculations.

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The map is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the EPS map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and areas near the halogen atoms might exhibit a more positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. This local reactivity information is crucial for understanding reaction mechanisms. For this compound, Fukui function analysis would pinpoint which of the carbon, nitrogen, or halogen atoms are the most likely centers of reaction.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though at a greater computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods. The application of these methods to this compound could provide a comparative analysis of its electronic and structural properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a molecule like this compound, which has a rotatable carboxylic acid group, MD simulations can explore its conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.

Computational Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules in organic reactions, bypassing the need for extensive empirical experimentation. nih.gov Methods like Density Functional Theory (DFT) are instrumental in providing insights into the electronic structure, which governs a molecule's behavior in a chemical reaction. researchgate.net For a molecule like this compound, with multiple reactive sites, computational models can predict which positions are more susceptible to nucleophilic or electrophilic attack and how the bulky halogen substituents influence reaction rates and outcomes.

Detailed Research Findings

Detailed computational studies specifically quantifying the reactivity and selectivity of this compound are not widely available. However, the existing knowledge on related compounds allows for qualitative predictions. A key finding highlights that the iodine substituent at the 5-position introduces significant steric bulk. This steric hindrance is predicted to reduce the rates of cross-coupling reactions when compared to smaller substituents like methyl or fluorine.

In the context of cross-coupling reactions, which are pivotal in modern synthetic chemistry, the reactivity of the carbon-halogen bond is crucial. Generally, the bond strength of carbon-halogen bonds decreases in the order C-F > C-Cl > C-Br > C-I. This trend suggests that the carbon-iodine bond in this compound would be more reactive than the carbon-bromine bond in similar reaction conditions. However, the steric hindrance from the large iodine atom can counteract this electronic effect, making the prediction of selectivity a complex interplay of both steric and electronic factors.

Computational models can calculate various reactivity descriptors to predict the most probable sites for a reaction. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the nucleophilic and electrophilic centers of a molecule, respectively.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site.

While specific data for this compound is not available, a hypothetical comparison of reactivity based on general principles and the known steric effects is presented below.

Table 1: Predicted Relative Reactivity in Cross-Coupling Reactions

CompoundSubstituent at C5Predicted Relative Reaction RatePrimary Influencing Factor
6-Bromo-5-fluoronicotinic acid-FHigherLower steric hindrance
6-Bromo-5-methylnicotinic acid-CH₃IntermediateModerate steric hindrance
This compound-ILowerHigh steric hindrance

The selectivity in reactions involving this compound would also be a subject of computational prediction. For instance, in a reaction where either the bromine or the iodine could be substituted, computational modeling of the transition states for both pathways would reveal the activation energy barriers. The pathway with the lower activation energy would be the predicted major product, thus determining the selectivity of the reaction.

Applications of 6 Bromo 5 Iodonicotinic Acid As a Versatile Synthetic Intermediate

Synthesis of Complex Poly-substituted Pyridine (B92270) Systems

The differential reactivity of the bromo and iodo substituents on the pyridine ring of 6-bromo-5-iodonicotinic acid theoretically allows for selective cross-coupling reactions. This would enable the stepwise introduction of various functional groups, leading to the synthesis of complex, poly-substituted pyridine derivatives. However, specific examples of such syntheses using this particular starting material are not well-documented in scientific literature.

Precursor for Advanced Heterocyclic Scaffolds

The combination of a carboxylic acid and two different halogen atoms suggests that this compound could serve as a precursor for more complex heterocyclic structures.

Through intramolecular cyclization or multi-step synthetic routes, this compound could potentially be used to construct fused pyridine ring systems. This would involve the formation of a new ring fused to the initial pyridine core.

The synthesis of quinoline and isoquinoline derivatives often involves the annulation of a benzene ring onto a pyridine core or vice versa. While plausible starting from a highly functionalized pyridine like this compound, specific synthetic protocols have not been reported.

The versatile functional groups present in this compound could theoretically be utilized to synthesize a variety of other nitrogen-containing heterocycles. This remains an area for potential future research.

Role in the Development of Chemical Probes and Labelled Compounds

The development of chemical probes and isotopically labeled compounds is crucial for studying biological systems and reaction mechanisms.

While nicotinic acid and its derivatives are used in isotopic labeling studies, there is no specific information available on the use of this compound as a precursor for such purposes. The synthesis of isotopically enriched versions of this compound would be the first step in exploring this potential application.

Building Blocks for Radiosynthesis Research (e.g., in PET imaging research, focusing on the chemical synthesis aspect)

The structure of this compound makes it a compelling precursor for the synthesis of radiolabeled molecules, particularly for use as tracers in Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. The iodine atom at the 5-position of the pyridine ring is an ideal site for the introduction of a radioactive iodine isotope, such as Iodine-124.

Iodine-124 is a positron-emitting radionuclide with a half-life of 4.2 days, which is suitable for longitudinal PET imaging studies that track biological processes over several days. The synthesis of ¹²⁴I-labeled compounds often involves electrophilic radio-iodination of a precursor molecule. A common and effective method is the iododestannylation of an organotin precursor. In this approach, the iodo-group of this compound can be converted to a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl). This stannylated intermediate can then be reacted with radioactive sodium iodide ([¹²⁴I]NaI) in the presence of a mild oxidizing agent to replace the tin group with the ¹²⁴I isotope, affording the desired radiotracer with high specificity and radiochemical yield.

The general synthetic pathway is outlined below:

StepReactionDescriptionKey Reagents
1StannylationConversion of the C-I bond to a C-SnR3 bond.Hexamethyldistannane (Sn2Me6), Pd catalyst (e.g., Pd(PPh3)4)
2Radio-iodinationElectrophilic substitution of the stannyl group with 124I.[124I]NaI, Oxidizing agent (e.g., Iodogen®, Chloramine-T)

This strategy allows the radioactive isotope to be introduced in the final step of the synthesis, which is a critical consideration in radiochemistry to minimize handling time and maximize the molar activity of the final product. The resulting 124I-labeled nicotinic acid derivative can then be further functionalized at the carboxylic acid or the bromine position to be conjugated to targeting vectors for specific biological applications.

Application in Combinatorial Chemistry Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a chemical library. This compound serves as an excellent scaffold for building such libraries due to its multiple, orthogonally reactive sites. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds toward palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.

The C-I bond is generally more reactive than the C-Br bond in common cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This reactivity differential enables a programmed synthetic approach where the iodine position is first modified with a diverse set of building blocks, followed by a second modification at the bromine position with another set of building blocks. The carboxylic acid group can also be derivatized, for example, by forming amides, further increasing the library's diversity.

A hypothetical combinatorial library synthesis could proceed as follows:

Reaction StepPosition ModifiedType of ReactionBuilding Block Set (Examples)Resulting Diversity
1C5 (Iodine)Suzuki CouplingSet A: Aryl/Heteroaryl Boronic Acids (A1, A2, ... An)Creates 'n' unique 5-substituted-6-bromonicotinic acids.
2C6 (Bromine)Buchwald-Hartwig AminationSet B: Primary/Secondary Amines (B1, B2, ... Bm)Creates 'n x m' unique di-substituted products.
3C3 (Carboxylic Acid)Amide CouplingSet C: Amines (C1, C2, ... Cp)Creates 'n x m x p' total unique compounds.

This systematic approach allows for the exploration of a vast chemical space around the nicotinic acid core. By varying the building blocks in each step, chemists can generate libraries of compounds with diverse structural features, which can then be screened for biological activity against various therapeutic targets.

Design of Ligands and Functional Materials

The rigid pyridine core and the multiple points for functionalization make this compound a valuable platform for the design of specialized ligands and functional organic materials.

In ligand design, the nitrogen atom of the pyridine ring and the carboxylic acid group can act as coordination sites for metal ions. The bromo and iodo substituents can be replaced using various cross-coupling reactions to introduce additional coordinating groups or to build larger, more complex ligand architectures. For instance, a Sonogashira coupling reaction can be used to introduce alkynyl groups, which can then participate in further reactions or serve as rigid linkers to other molecular components. A Suzuki coupling can introduce aryl or heteroaryl rings, which can be tailored to influence the electronic properties and steric environment of the resulting metal complex.

For the development of functional materials, this compound can be used to synthesize conjugated systems with interesting photophysical or electronic properties. Sequential Sonogashira or Suzuki couplings can be employed to build extended π-conjugated systems, which are the basis for many organic electronic materials used in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to selectively introduce different aryl or alkynyl groups at the 5- and 6-positions allows for fine-tuning of the material's properties, such as its absorption and emission wavelengths, and its charge transport characteristics.

Mechanistic Investigations of Reactions Involving 6 Bromo 5 Iodonicotinic Acid

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 6-bromo-5-iodonicotinic acid, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are of significant interest. The general mechanism for these processes follows a well-established catalytic cycle.

The catalytic cycle typically involves three key steps:

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the context of this compound, the oxidative addition step is of particular mechanistic interest due to the presence of two potential reaction sites: the C-I bond and the C-Br bond. Generally, the C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond. This difference in bond strength and reactivity is a key factor in determining the initial site of reaction.

Catalytic Cycle StepDescriptionKey Intermediates
Oxidative AdditionThe active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate.Pd(0) complex, Aryl-Pd(II)-halide complex
TransmetalationThe organic group from the organometallic reagent is transferred to the palladium center.Aryl-Pd(II)-halide complex, Organometallic reagent
Reductive EliminationThe two organic moieties on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst.Diaryl-Pd(II) complex, Coupled product

This table provides a generalized overview of the key steps in a palladium-catalyzed cross-coupling reaction.

Understanding Regioselectivity and Chemoselectivity in Multi-halogenated Systems

The presence of both bromine and iodine on the nicotinic acid backbone of this compound makes it an excellent substrate for studying regioselectivity and chemoselectivity in cross-coupling reactions.

Regioselectivity in this context refers to the preferential reaction at one halogen-substituted position over the other. As mentioned, the C-I bond is generally more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, in palladium-catalyzed cross-coupling reactions, it is expected that the initial coupling will occur selectively at the 5-position (the site of the iodine atom).

Chemoselectivity becomes relevant when considering subsequent reactions or the use of different coupling partners. After the initial selective coupling at the C-I bond, the remaining C-Br bond at the 6-position can be subjected to a second, different cross-coupling reaction. This stepwise functionalization allows for the synthesis of diverse, polysubstituted nicotinic acid derivatives.

Several factors can influence the regioselectivity of these reactions:

Catalyst and Ligands: The choice of palladium catalyst and the nature of the supporting ligands can influence the reactivity and selectivity. Bulky or electron-rich ligands can modulate the electronic and steric properties of the palladium center, potentially altering the preference for oxidative addition.

Reaction Conditions: Temperature, solvent, and the choice of base can also play a role in controlling the regioselectivity. In some cases, careful optimization of these parameters can lead to selective reaction at the less reactive C-Br bond, although this is less common.

Halogen PositionBond TypeRelative Reactivity in Oxidative AdditionExpected Primary Coupling Site
5C-IHigherYes
6C-BrLowerNo

This table illustrates the expected regioselectivity in palladium-catalyzed cross-coupling reactions of this compound based on carbon-halogen bond reactivity.

Kinetic and Thermodynamic Studies of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain, general principles from studies on analogous dihalogenated aromatic and heteroaromatic systems can be applied.

Kinetic Studies: Kinetic investigations of cross-coupling reactions often reveal that the oxidative addition step is the rate-determining step of the catalytic cycle. The rate of this step is highly dependent on the nature of the carbon-halogen bond. For this compound, the rate of oxidative addition to the C-I bond is expected to be significantly faster than that to the C-Br bond. This difference in reaction rates forms the basis for the observed regioselectivity.

ParameterC-I Bond TransformationC-Br Bond Transformation
Kinetic
Rate of Oxidative AdditionFasterSlower
Activation EnergyLowerHigher
Thermodynamic
Stability of Pd(II) IntermediateMore StableLess Stable
Overall Reaction EnthalpyGenerally more favorable for initial couplingGenerally less favorable for initial coupling

This table presents a qualitative comparison of the expected kinetic and thermodynamic parameters for the initial cross-coupling at the C-I versus the C-Br bond of this compound, based on data from analogous systems.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 6-bromo-5-iodonicotinic acid. chemijournal.comresearchgate.net Current industrial production of related compounds, such as nicotinic acid, often involves harsh conditions, including the use of strong oxidizing agents like nitric acid, which can generate significant greenhouse gases and other toxic by-products. nih.govchimia.ch Future research will prioritize the development of synthetic pathways that minimize environmental impact and enhance safety and efficiency.

Key areas of focus include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or solvent-free conditions (mechanochemistry). nih.govfrontiersin.org Syntheses in aqueous media are particularly attractive for reducing environmental impact. nih.gov

Catalyst-Free and Metal-Free Reactions: Designing synthetic routes that avoid the use of heavy or toxic metal catalysts is a significant goal. rsc.orgresearchgate.net This reduces concerns about metal contamination in the final product and simplifies purification processes.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. chemijournal.comnih.gov

Atom Economy: Developing reactions that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. chemijournal.comfrontiersin.org This includes one-pot and multicomponent reactions that build molecular complexity in a single step. researchgate.net

The enzymatic synthesis of nicotinic acid from substrates like 3-cyanopyridine (B1664610) using microbial nitrilases is a well-established green alternative to traditional chemical methods. frontiersin.org Future work could explore the possibility of engineered enzymes or whole-cell biocatalysts capable of performing selective halogenation on a nicotinic acid backbone, offering a highly specific and environmentally friendly route to compounds like this compound.

Exploration of Novel Catalytic Systems for Halogen Functionalization

The precise introduction of multiple, different halogen atoms onto a pyridine (B92270) ring is a significant synthetic challenge. Developing novel catalytic systems is crucial for achieving high regioselectivity and efficiency in the synthesis of polyhalogenated nicotinic acids.

Emerging trends in this area include:

Transition-Metal Catalysis: While green chemistry aims to reduce metal usage, transition metals remain powerful tools for C-H activation and functionalization. rsc.orgnih.gov Research is ongoing to develop catalysts based on more abundant and less toxic metals. These systems can enable direct C-H halogenation, avoiding the need for pre-functionalized starting materials. nih.gov

Designed Phosphine (B1218219) Reagents: A novel strategy for the selective halogenation of pyridines involves the use of specially designed phosphine reagents. researchgate.netnih.govchemrxiv.org These reagents can be installed at a specific position on the pyridine ring and subsequently displaced by a halide nucleophile, allowing for precise, late-stage halogenation of complex molecules. researchgate.netnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis. researcher.life This methodology can facilitate halogenation reactions under mild conditions, often using organometallic complexes or organic dyes as catalysts, providing an alternative to traditional, high-temperature methods. researcher.life

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical process development. spectroscopyonline.commt.com

TechniqueApplication in Synthesis MonitoringAdvantages
FTIR Spectroscopy Tracks the concentration of reactants, products, and intermediates in real-time by monitoring their characteristic vibrational bands. youtube.comNon-destructive, provides structural information, applicable to a wide range of reaction conditions (including high pressure). youtube.com
Raman Spectroscopy Complements FTIR, particularly useful for reactions in aqueous media and for monitoring symmetric vibrations. mt.comLess interference from water, can be used with fiber-optic probes for remote monitoring.
NMR Spectroscopy Provides detailed structural information about species in the reaction mixture, allowing for unambiguous identification of intermediates and by-products. researcher.lifeHighly specific, quantitative.
Mass Spectrometry (MS) Used for real-time feedback on reaction conditions by directly measuring neutral organic analytes in complex mixtures. acs.orgHigh sensitivity and selectivity, can provide kinetic data and mechanistic insight. acs.org

By applying these in situ techniques to the synthesis of this compound, chemists can gain valuable insights to optimize reaction conditions, improve yields, minimize by-product formation, and ensure process safety and robustness. mt.com

Expanding Computational Studies to Predict New Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in modern chemistry. rsc.orgresearchgate.net It allows researchers to model reaction mechanisms, calculate energy barriers, and predict the reactivity of molecules before undertaking extensive experimental work. rsc.orgnih.gov

For polyhalogenated heterocycles, computational studies can:

Predict Regioselectivity: Model the electrophilic or nucleophilic substitution on the pyridine ring to predict the most likely position for halogenation, helping to rationalize and design selective synthetic strategies.

Elucidate Reaction Mechanisms: Calculate the transition state energies for different proposed pathways, providing a rationale for experimentally observed outcomes. nih.gov For example, computational studies have been used to understand the reactivity of pyridines with organometallic reagents and to explain the role of steric and electronic effects in halogenation reactions. nih.govnih.gov

Analyze Reactivity Descriptors: Use DFT to calculate global reactivity parameters, which can help in understanding the chemical behavior of compounds like this compound in various chemical environments. researchgate.net

Guide Catalyst Design: Model the interaction between a catalyst and the substrate to rationally design more efficient and selective catalysts for halogen functionalization. mdpi.com

By expanding the use of these computational tools, researchers can accelerate the discovery of new reactions and gain a more profound understanding of the factors that control the reactivity of complex molecules like this compound. researchgate.net

Rational Design of New Polyhalogenated Heterocycles for Specific Applications

The unique electronic and steric properties conferred by multiple halogen substituents make polyhalogenated heterocycles attractive scaffolds in medicinal chemistry and materials science. nih.gov Rational design, guided by structure-activity relationships (SAR) and computational modeling, is a key strategy for developing new molecules with tailored properties. ug.edu.gedrugdesign.orgacs.org

Future research in this area will likely involve:

Medicinal Chemistry: Heterocyclic compounds are present in over 85% of all biologically active molecules. nih.gov The halogens in this compound can participate in halogen bonding and other non-covalent interactions, which can be exploited to enhance binding affinity and selectivity for biological targets like enzymes or receptors. mdpi.comnih.gov Rational design can be used to modify the halogen substitution pattern to optimize these interactions and improve a compound's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues of this compound where the halogen atoms are moved or replaced will help to build detailed SAR models. ug.edu.gemdpi.comnih.gov These models are crucial for understanding which structural features are essential for a desired biological effect and for guiding the design of more potent and selective compounds. drugdesign.org

Polypharmacology: Designing single molecules that can interact with multiple biological targets is an emerging paradigm in drug discovery. rsc.org The versatile substitution pattern of the nicotinic acid scaffold allows for the creation of libraries of polyhalogenated compounds that can be screened for such multi-target activity.

Through these rational design approaches, the core structure of this compound can serve as a template for the development of new therapeutic agents or functional materials with precisely engineered properties.

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6-Bromo-5-iodonicotinic acid
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6-Bromo-5-iodonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.